molecular formula C20H20N4O2S2 B2671000 N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide CAS No. 392294-33-6

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide

Cat. No. B2671000
CAS RN: 392294-33-6
M. Wt: 412.53
InChI Key: SSLYSUMNKILGKL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the thiadiazole ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, polarity, and the presence of functional groups. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity .

Scientific Research Applications

1. Mechanism of Formation and Reactivity

The formation of thiadiazoles, including compounds related to N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide, involves condensation reactions of thiobenzamides or N-substituted thioureas. This mechanism is significant in the synthesis of various 1,2,4-thiadiazole derivatives, which are crucial in medicinal chemistry and materials science (Forlani et al., 2000).

2. Synthesis and Photophysical Properties

The synthesis and characterization of thiadiazole derivatives, including similar structures, have been explored. These compounds show promising photophysical properties such as high singlet oxygen quantum yield, making them potential candidates for photodynamic therapy applications, particularly in cancer treatment (Pişkin et al., 2020).

3. Antimicrobial and Antifungal Properties

Thiadiazole derivatives, including structures analogous to this compound, have been synthesized and tested for antimicrobial and antifungal properties. These compounds are explored for their potential therapeutic intervention in treating microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).

4. Potential in Anticancer Therapy

Related thiadiazole compounds have shown efficacy as kinesin spindle protein inhibitors, which are critical in the treatment of cancer. These compounds can induce cell cycle arrest and cellular death in cancer cells, highlighting their potential as anticancer agents (Theoclitou et al., 2011).

5. Serendipitous Synthesis and Environmental Benefits

Studies have shown the serendipitous synthesis of thiadiazoles, similar to the compound , under environmentally benign conditions. This approach not only simplifies the synthesis process but also offers an environmentally friendly alternative to traditional methods (Aggarwal & Hooda, 2021).

Mechanism of Action

If this compound has biological activity, the mechanism of action would depend on its structure and the target it interacts with. For example, it might bind to a specific protein and modulate its activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and biological activity. It could be investigated for potential uses in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-12-7-9-15(10-8-12)18(26)22-19-23-24-20(28-19)27-11-17(25)21-16-6-4-5-13(2)14(16)3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLYSUMNKILGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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